N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide

CAS No.: 1020054-37-8

Cat. No.: VC2618596

Molecular Formula: C15H14Cl2N2O3

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020054-37-8 |

|---|---|

| Molecular Formula | C15H14Cl2N2O3 |

| Molecular Weight | 341.2 g/mol |

| IUPAC Name | N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C15H14Cl2N2O3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8,18H2,1H3,(H,19,20) |

| Standard InChI Key | VRIBOYAUWQOZIN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Properties

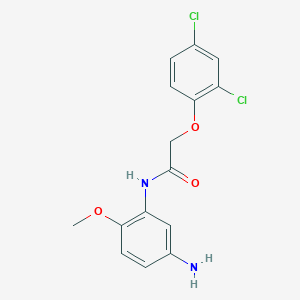

Molecular Structure

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide possesses several functional groups that influence its chemical properties:

Physical Properties

Based on structural analysis and comparison with similar compounds, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is expected to have the following physical properties:

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Physical State | Solid at room temperature | Based on molecular weight and structural complexity |

| Appearance | White to off-white crystalline powder | Typical for similar acetamide derivatives |

| Molecular Weight | 341.2 g/mol | Calculated from molecular formula C15H14Cl2N2O3 |

| Solubility | Limited water solubility; better solubility in organic solvents | Due to the presence of both polar and nonpolar groups |

| Melting Point | 170-190°C (estimated) | Based on similar acetamide derivatives |

| Log P | Approximately 3.2-3.8 | Due to lipophilic chlorophenoxy group balanced by polar functional groups |

| pKa | Amino group: ~4.5-5.0; Amide NH: ~12-14 | Based on typical values for similar functional groups |

Spectroscopic Characteristics

The structure of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide would exhibit distinctive spectroscopic patterns:

1H NMR Spectroscopy:

-

Amino group protons: broad singlet at approximately 3.5-4.5 ppm

-

Methoxy group protons: singlet at approximately 3.7-3.9 ppm

-

Amide NH proton: singlet at approximately 8.0-10.0 ppm

-

Aromatic protons: complex pattern at approximately 6.5-8.0 ppm

-

Methylene protons (-CH2-): singlet at approximately 4.5-5.0 ppm

13C NMR Spectroscopy:

-

Carbonyl carbon: signal at approximately 165-175 ppm

-

Aromatic carbons: multiple signals at approximately 110-160 ppm

-

Methoxy carbon: signal at approximately 55-60 ppm

-

Methylene carbon: signal at approximately 65-75 ppm

IR Spectroscopy:

-

NH stretching bands (amino group): approximately 3300-3500 cm-1

-

C=O stretching band (amide): approximately 1650-1700 cm-1

-

C-O stretching bands: approximately 1200-1300 cm-1

-

C-Cl stretching bands: approximately 600-800 cm-1

Synthesis Methods

General Synthetic Routes

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide can be approached through several routes, similar to those used for related compounds:

Route 1: Direct Coupling Approach

-

Starting with 5-amino-2-methoxyaniline

-

Reacting with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine)

-

Purification of the product through recrystallization or column chromatography

This approach is similar to the synthetic methods used for analogous compounds like N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide, which involves coupling reactions between substituted anilines and acetyl derivatives.

Route 2: Stepwise Approach

-

Protection of the amino group of 5-amino-2-methoxyaniline

-

Formation of the amide bond with 2-(2,4-dichlorophenoxy)acetic acid using coupling reagents

-

Deprotection of the amino group

-

Purification of the final product

Optimization Strategies

Several factors can be optimized to improve the synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide:

-

Solvent Selection: Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide are commonly used for similar reactions, with the choice depending on solubility and reaction requirements

-

Temperature Control: Reactions are typically conducted at 0-5°C initially, followed by gradual warming to room temperature

-

Reaction Time: Monitoring by thin-layer chromatography to determine optimal reaction duration

-

Catalyst/Coupling Agent Selection: EDC/HOBt, DCC, or HATU may offer improved yields over traditional methods

-

Purification Techniques: Sequential recrystallization or optimized column chromatography conditions

Industrial Production Considerations

For large-scale synthesis, several modifications to laboratory procedures would be necessary:

| Parameter | Laboratory Scale | Industrial Scale Adaptation |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed reactor with temperature control |

| Mixing | Magnetic stirrer | Mechanical agitation systems |

| Temperature Control | Ice bath/heating mantle | Sophisticated heating/cooling systems |

| Purification | Column chromatography | Continuous crystallization/filtration systems |

| Safety Measures | Standard laboratory precautions | Comprehensive hazard analysis and control systems |

| Waste Management | Small-scale disposal | Integrated waste treatment and recovery systems |

Biological Activity

Mechanism of Action

Based on structural features, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide may interact with biological systems through several mechanisms:

-

Enzyme Inhibition: The compound's structural features suggest potential interaction with enzyme active sites, possibly through hydrogen bonding (via amino and amide groups) and hydrophobic interactions (via dichlorophenoxy moiety)

-

Receptor Binding: The presence of both hydrogen bond donors/acceptors and lipophilic regions creates a pharmacophore pattern that could interact with various receptor types

-

Membrane Interactions: The amphipathic nature of the molecule, with both polar and nonpolar regions, may facilitate interaction with cellular membranes

Structure-Activity Relationship

The biological activity of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide would be influenced by its structural components:

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Amino group at position 5 | Hydrogen bond donor; potential for ionic interactions at physiological pH |

| Methoxy group at position 2 | Electron-donating effect; potential hydrogen bond acceptor; influences drug-like properties |

| Amide linkage | Conformational rigidity; hydrogen bond donor/acceptor capabilities; influences biological half-life |

| Phenoxy linkage | Conformational flexibility; potentially critical for optimal positioning of pharmacophore elements |

| Chlorine atoms | Increased lipophilicity; halogen bonding potential; electronic effects on aromatic ring |

Similar acetamide derivatives have demonstrated various biological activities. For instance, compounds structurally related to N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide have been investigated for their potential biological properties in research settings.

Comparative Analysis

Related Compounds

Several compounds share structural similarities with N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide:

-

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide:

-

Contains only one chlorine atom instead of two

-

Lacks the phenoxy linkage between the acetamide and the chlorophenyl group

-

-

N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide:

-

Features a methoxy group instead of chlorine atoms

-

Maintains the phenoxy linkage but with different electronic properties

-

-

N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]acetamide:

Structure Comparison

The following table compares N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide with structurally related compounds:

Activity Comparison

While specific activity data for N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is limited, comparative analysis suggests:

Research Applications

Current Research Status

Research on acetamide derivatives with structures similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide has focused on several areas:

-

Synthetic Methodology Development:

-

Optimization of reaction conditions for improved yields and purity

-

Development of environmentally friendly synthetic routes

-

Application of modern coupling methodologies for efficient synthesis

-

-

Biological Screening Programs:

-

Evaluation of antimicrobial properties against various bacterial and fungal strains

-

Assessment of effects on enzymatic systems relevant to disease states

-

Investigation of potential applications in agricultural science

-

-

Structure-Activity Relationship Studies:

-

Systematic modification of structural elements to understand their impact on activity

-

Development of more potent or selective derivatives

-

Optimization of pharmacokinetic properties through structural modifications

-

Future Research Directions

Future research involving N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide might include:

-

Mechanistic Studies:

-

Identification of specific molecular targets using protein binding assays

-

Investigation of binding modes through computational modeling and crystallography

-

Elucidation of structure-activity relationships at the molecular level

-

-

Derivative Development:

-

Synthesis of analogs with modified substitution patterns

-

Exploration of bioisosteric replacements for key functional groups

-

Development of compounds with enhanced selectivity or reduced toxicity

-

-

Formulation Studies:

-

Investigation of delivery systems for potential applications

-

Development of formulations to enhance stability and solubility

-

Exploration of controlled release systems for sustained activity

-

-

Collaborative Research:

-

Integration into multidisciplinary research programs

-

Exploration of synergistic effects with other compounds

-

Investigation of potential applications in emerging fields

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume